2-(2-Fluoroethoxy)-5-iodobenzoic acid
Overview
Description
The compound 2-fluoro-4-(2-fluoroethoxy)benzoic acid has a CAS Number of 1695242-30-8 and a molecular weight of 202.16 . It is stored at room temperature and has a purity of 95%. It is in the form of a powder .
Synthesis Analysis
A series of 2-R1-2-(4-(2-fluoroethoxy)benzamido)acetate were synthesized in an investigation . The compound 2-(4-(2-[18F]fluoroethoxy)benzamido)acetate ([18F]FEBA) was evaluated in tumor-bearing mice .
Scientific Research Applications
Synthesis and Production Methods
- Synthesis Process : The synthesis of 2-fluoro-6-iodobenzoic acid, a compound similar to 2-(2-Fluoroethoxy)-5-iodobenzoic acid, involves steps like carboxyl group protection, introduction of iodine ions, and deprotection. This process is noted for its low production costs and mild reaction conditions, making it suitable for commercial-scale production (Zhao, Zhang, & Tao, 2010).
Chemical Properties and Reactions
- Chemical Behavior : Halobenzoic acids, including fluoro- and iodobenzoic acids, have been studied for their thermodynamic properties, such as enthalpies of sublimation and fusion. These properties are essential for understanding the behavior of these compounds in various chemical processes (Chirico et al., 2017).
Biological and Medical Applications
- Antioxidant Potential : Studies on iodobenzoates, compounds structurally related to 2-(2-Fluoroethoxy)-5-iodobenzoic acid, have demonstrated their impact on plant growth, development, and antioxidant activity. Such compounds may affect oxidative metabolism in plants, indicating potential applications in agriculture (Halka, Smoleń, & Ledwożyw-Smoleń, 2020).
Polymer and Material Science
- Modification of Polymers : Halobenzoic acids, similar to 2-(2-Fluoroethoxy)-5-iodobenzoic acid, have been utilized in modifying polymers with specific functional groups. This modification is critical for creating organic–inorganic particles with specific properties, such as the ability to hydrolyze certain compounds (Bromberg, Zhang, & Hatton, 2008).
Safety And Hazards
The compound 2-fluoro-4-(2-fluoroethoxy)benzoic acid has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(2-fluoroethoxy)-5-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FIO3/c10-3-4-14-8-2-1-6(11)5-7(8)9(12)13/h1-2,5H,3-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPPFIGQECKBEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)O)OCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FIO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443547 | |
Record name | Benzoic acid, 2-(2-fluoroethoxy)-5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoroethoxy)-5-iodobenzoic acid | |
CAS RN |
193882-73-4 | |
Record name | Benzoic acid, 2-(2-fluoroethoxy)-5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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